molecular formula C6H8ClN3O B1271200 2-((6-Chloropyrimidin-4-yl)amino)ethanol CAS No. 22177-94-2

2-((6-Chloropyrimidin-4-yl)amino)ethanol

Cat. No.: B1271200
CAS No.: 22177-94-2
M. Wt: 173.6 g/mol
InChI Key: STVWPKJSUOPUAT-UHFFFAOYSA-N
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Description

2-((6-Chloropyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C6H8ClN3O and its molecular weight is 173.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVWPKJSUOPUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365359
Record name 2-[(6-chloropyrimidin-4-yl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22177-94-2
Record name 2-[(6-Chloro-4-pyrimidinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22177-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Chemistry of Substituted Pyrimidines

Substituted pyrimidines are a class of heterocyclic aromatic compounds that are of immense interest to chemists. The pyrimidine (B1678525) nucleus, a six-membered ring with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making it a key player in biological systems. ignited.in This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives.

The modification of the pyrimidine ring with various chemical groups allows for the creation of a diverse array of molecules with tailored properties. wisdomlib.org These derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their wide range of pharmacological activities. nih.gov Pyrimidine-based compounds have been developed as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. ignited.inmdpi.com The strategic use of the pyrimidine scaffold in drug design allows for the targeting of specific biological pathways. nih.gov

The presence of a chlorine atom on the pyrimidine ring, as seen in 2-((6-Chloropyrimidin-4-yl)amino)ethanol, is particularly significant. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of its utility, allowing for the straightforward introduction of other functional groups and the construction of more elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 22177-94-2
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
Appearance White to off-white powder
Melting Point 135-137 °C

Significance of Aminoethanol Moieties in Organic Synthesis and Heterocyclic Chemistry

The aminoethanol moiety (-NHCH₂CH₂OH) is another crucial component of the title compound's structure. This functional group provides two reactive sites: the amino group and the hydroxyl group. This dual reactivity makes amino alcohols valuable building blocks in organic synthesis. They are integral to the construction of a wide range of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. appleacademicpress.comnih.gov

In the context of 2-((6-Chloropyrimidin-4-yl)amino)ethanol, the amino group is key to its formation, typically through the reaction of a chloropyrimidine with ethanolamine (B43304). The remaining hydroxyl group offers a further point for chemical modification. This could involve esterification, etherification, or other reactions to build upon the molecular framework.

The incorporation of amino alcohol fragments into heterocyclic systems can significantly influence the resulting molecule's physicochemical properties, such as solubility and polarity. These properties are critical in various applications, including the development of biologically active compounds. The ability of the amino and hydroxyl groups to participate in hydrogen bonding can also affect how the molecule interacts with biological targets.

Overview of Research Trajectories and Knowledge Gaps Concerning 2 6 Chloropyrimidin 4 Yl Amino Ethanol

Strategic Synthesis of the this compound Core Structure

The principal and most direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine (B16783) and ethanolamine (B43304). This reaction is foundational to the formation of the core structure of the target molecule.

Development and Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated to enhance yield and selectivity include the choice of solvent, the nature of the base employed, and the reaction temperature.

Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often favored as they can effectively solvate the reactants and facilitate the nucleophilic attack. The selection of a suitable base is also critical; non-nucleophilic organic bases like triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used to deprotonate the ethanolamine, thereby increasing its nucleophilicity without competing in the substitution reaction.

Temperature control is another crucial factor. While elevated temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through disubstitution or other side reactions. Therefore, a balance must be struck to achieve a high yield of the desired monosubstituted product. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695), at elevated temperatures.

ParameterConditionEffect on Yield and Selectivity
Solvent Polar aprotic (e.g., DMSO, DMF), Alcohols (e.g., ethanol)Enhances reactivity and solubility of reactants.
Base Triethylamine, DABCO, Sodium BicarbonateDeprotonates ethanolamine to increase nucleophilicity; scavenges HCl byproduct.
Temperature Elevated (e.g., 70-75°C)Increases reaction rate; requires optimization to minimize side products.
Reactant Ratio Excess of one reactant (e.g., dichloropyrimidine)Can be used to control the extent of substitution.

Chemoselective and Regioselective Synthesis Approaches

A key challenge in the synthesis of this compound from 4,6-dichloropyrimidine is achieving monosubstitution. The two chlorine atoms on the pyrimidine ring are electronically equivalent, which can lead to a mixture of mono- and di-substituted products.

To achieve chemoselectivity and regioselectivity for the monosubstituted product, careful control of the stoichiometry of the reactants is essential. By using a controlled amount of ethanolamine, the reaction can be guided to favor the formation of this compound. The reaction of 2,4-dichloropyrimidine (B19661) with amines in the presence of sodium bicarbonate in ethanol and tetrahydrofuran (B95107) at elevated temperatures has been shown to produce monosubstituted products. googleapis.com

The inherent reactivity of the starting materials and the reaction conditions play a significant role in determining the product distribution. The primary amine of ethanolamine is a more potent nucleophile than the hydroxyl group, ensuring that the amino group is responsible for the substitution reaction on the pyrimidine ring.

Sustainable and Green Chemistry Methodologies for Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. bohrium.com For the synthesis of pyrimidine derivatives, green chemistry approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

While specific green synthesis methods for this compound are not extensively documented, general principles of green chemistry can be applied. This includes the use of greener solvents like water or ethanol, which are less toxic and more environmentally benign than traditional organic solvents. researchgate.net The use of catalytic amounts of a base, rather than stoichiometric amounts, can also reduce waste.

Furthermore, multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, represent a key strategy in green chemistry. bohrium.com The development of a multicomponent reaction for the synthesis of this compound or its derivatives could offer a more sustainable alternative to traditional methods. Research into iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines showcases a move towards more sustainable synthetic routes. bohrium.com

Reactivity Profiles and Mechanistic Investigations of this compound

The chemical reactivity of this compound is characterized by the presence of three key functional components: the electrophilic chloropyrimidine ring, the nucleophilic secondary amine, and the primary alcohol.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

The chlorine atom on the pyrimidine ring of this compound is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents at this position, making the compound a valuable intermediate for the synthesis of diverse derivatives.

The reactivity of the C-Cl bond towards nucleophilic attack is a cornerstone of the utility of this molecule. A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion. The reaction typically proceeds under basic conditions to either deprotonate the incoming nucleophile or to neutralize the HCl generated during the reaction.

NucleophileReagent ExampleProduct Type
Amines Primary or Secondary Amines (e.g., aniline, piperidine)4,6-Disubstituted pyrimidines
Thiols Thiophenol, Alkyl thiols6-Thio-substituted pyrimidines
Alkoxides Sodium methoxide, Sodium ethoxide6-Alkoxy-substituted pyrimidines

The mechanism of this transformation is a classic SNAr reaction, which proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Reactions Involving the Secondary Amine and Primary Alcohol Functional Groups

The aminoethanol side chain of this compound offers additional sites for chemical modification. The secondary amine can undergo reactions such as alkylation, acylation, and sulfonylation.

The primary alcohol is also a versatile functional group that can be oxidized to an aldehyde or a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. It can also be converted to esters through reaction with acyl chlorides or carboxylic anhydrides, or to ethers via Williamson ether synthesis. The chemoselective O-acylation of amino alcohols under acidic conditions is a well-established method that can be applied to this substrate. nih.gov

These transformations on the side chain allow for the fine-tuning of the physicochemical properties of the molecule, which is particularly important in the context of medicinal chemistry and materials science.

Detailed Mechanistic Elucidation of Key Synthetic and Derivatization Pathways

The primary synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The key reactants for this synthesis are 4,6-dichloropyrimidine and ethanolamine. The reaction is typically conducted in a polar apathetic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can enhance reactivity. The presence of a base, for instance, triethylamine or DABCO, is often utilized to deprotonate the ethanolamine, thereby increasing its nucleophilicity and driving the substitution reaction forward. The reaction temperature is generally maintained between 80-100°C for a duration of 2 to 4 hours.

The mechanism of this SNAr reaction can be elucidated through the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of ethanolamine on the electron-deficient C4 position of the 4,6-dichloropyrimidine ring. The pyrimidine ring is rendered electrophilic by the presence of the two electron-withdrawing nitrogen atoms and the two chlorine atoms. The attack at the C4 (or C6) position is favored over the C2 position due to the greater activation by the para and ortho nitrogen atoms.

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms through resonance.

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion from the C4 position. This step is typically the rate-determining step of the reaction. The choice of a good leaving group, such as chlorine, is crucial for the success of the reaction.

The regioselectivity of the reaction, with the substitution occurring preferentially at the C4 or C6 position, is a well-established principle in the chemistry of dichloropyrimidines. Quantum mechanics studies have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly located at the C4 position, making it the most susceptible site for nucleophilic attack.

Design and Synthesis of Structural Analogs and Derivatives of this compound

The versatile scaffold of this compound allows for extensive structural modifications on both the pyrimidine ring and the 2-aminoethanol side chain. These modifications are crucial for developing libraries of analogous compounds for structure-activity relationship (SAR) studies in drug discovery.

Systematic Structural Modifications on the Pyrimidine Ring

The pyrimidine ring of this compound offers several positions for structural diversification, primarily at the C2, C5, and C6 positions.

The remaining chlorine atom at the C6 position is a versatile handle for introducing a wide array of substituents via further SNAr reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloride, leading to a diverse range of 6-substituted analogs. For instance, reaction with different amines can introduce various alkyl, aryl, or heterocyclic moieties at this position.

The C2 and C5 positions of the pyrimidine ring can also be functionalized. For instance, the introduction of an amino group at the C5 position has been explored in the modification of related 2,4-diaminopyrimidine (B92962) derivatives. Furthermore, the introduction of a thiomethyl group at the C2 position is another documented modification. These modifications can be achieved through various synthetic strategies, often involving multi-step reaction sequences.

Below is an interactive data table summarizing various structural modifications on the pyrimidine ring of this compound and its analogs.

Position of ModificationReagent/Reaction TypeResulting SubstituentReference
C6Various Amines (SNAr)Substituted Amino GroupsGeneral SNAr Chemistry
C6Potassium Cyanide/DMSOCyano Group
C2ThiolationThiomethyl Group acs.org
C5AminationAmino Group acs.org

Chemical Modifications of the 2-Aminoethanol Side Chain

The 2-aminoethanol side chain of the parent compound provides two key functional groups for derivatization: the secondary amine and the primary hydroxyl group.

The hydroxyl group can undergo a variety of reactions, including esterification and etherification, to introduce different functional groups. For example, esterification with various carboxylic acids or their derivatives can yield a library of esters with varying chain lengths and functionalities. Etherification, on the other hand, can be achieved by reacting the alcohol with alkyl halides under basic conditions to produce a range of ether analogs.

The secondary amine in the side chain can also be a site for modification, although it is generally less reactive than the primary amino group that initially attacks the pyrimidine ring. Under specific conditions, this amine can be acylated or alkylated to further diversify the structure.

The following interactive data table provides examples of chemical modifications of the 2-aminoethanol side chain.

Functional GroupReagent/Reaction TypeResulting Functional GroupReference
HydroxylDiethyl PhosphateDiethyl Phosphate Ester acs.org
HydroxylCarboxylic Acids/Acyl ChloridesEsterGeneral Esterification
HydroxylAlkyl Halides/BaseEtherWilliamson Ether Synthesis

Parallel and Combinatorial Synthesis Strategies for Analog Libraries

To efficiently explore the chemical space around the this compound scaffold, parallel and combinatorial synthesis strategies are often employed. These high-throughput techniques enable the rapid generation of large libraries of analogs for biological screening.

Solution-Phase Parallel Synthesis: This approach involves reacting a common intermediate, such as this compound, with a diverse set of building blocks in separate reaction vessels, often in a multi-well plate format. For example, the C6-chloro group can be reacted with a library of different amines, thiols, or alcohols to generate a library of 6-substituted analogs. Similarly, the hydroxyl group of the side chain can be acylated with a library of carboxylic acids. This method allows for the straightforward synthesis and purification of individual compounds.

Solid-Phase Synthesis: In this strategy, the pyrimidine scaffold or a building block is attached to a solid support (resin). Subsequent reactions are carried out on the resin-bound substrate, and excess reagents and byproducts are easily removed by washing. This technique is particularly well-suited for the generation of large combinatorial libraries through split-and-pool methods. For instance, a resin-bound 4,6-dichloropyrimidine could be reacted with a set of amines, and then the resulting mixture of resins could be split and reacted with a second set of nucleophiles to create a large and diverse library of di-substituted pyrimidines.

The development of DNA-encoded libraries (DELs) represents a powerful combinatorial approach. In this method, each chemical compound in the library is tagged with a unique DNA barcode. This allows for the synthesis and screening of massive libraries of compounds simultaneously. Pyrimidine scaffolds, including 2,4,6-trichloropyrimidine, have been successfully used in the construction of DELs, where the chlorine atoms are sequentially substituted with different building blocks.

These combinatorial and parallel synthesis strategies are instrumental in the rapid exploration of the structure-activity relationships of this compound derivatives, accelerating the discovery of new therapeutic agents.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

One-dimensional (1D) NMR spectroscopy provides initial information on the chemical environment of magnetically active nuclei. However, for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is indispensable.

A combination of 2D NMR experiments allows for a complete mapping of the molecular framework of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons of the ethanolamine side chain (-CH₂-CH₂-), confirming their connectivity. A cross-peak would connect the signals of the N-CH₂ protons and the O-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It is a powerful tool for assigning carbon signals based on their attached protons. Each protonated carbon atom in the molecule would show a correlation peak connecting its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bonds) ¹H-¹³C correlations. This allows for the assembly of the molecular skeleton by connecting different spin systems. For instance, the proton on the pyrimidine ring (H5) would show a correlation to the carbon atoms at positions 4 and 6. Similarly, the N-CH₂ protons of the ethanolamine side chain would show correlations to the C4 and C6 carbons of the pyrimidine ring, unequivocally establishing the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and preferred conformations in solution. For this molecule, a NOESY experiment could reveal correlations between the N-H proton and the adjacent N-CH₂ protons, as well as between the pyrimidine ring proton (H5) and the N-CH₂ protons, providing insights into the rotational conformation around the C4-N bond.

The expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound are summarized in the interactive table below, based on data from analogous aminopyrimidine structures.

Atom/Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations (Proton to Carbon) Key COSY Correlations
H2 (Pyrimidine)~8.3~158C4, C6-
H5 (Pyrimidine)~6.5~100C4, C6-
NH (Amino)Broad, variable-C4, C5-
N-CH₂~3.6~45C4, O-CH₂O-CH₂
O-CH₂~3.8~60N-CH₂N-CH₂
OHBroad, variable-O-CH₂-
C4 (Pyrimidine)-~162--
C6 (Pyrimidine)-~160--

The C4-N bond between the pyrimidine ring and the amino group may exhibit restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the electron-deficient pyrimidine ring. This can lead to the existence of different rotational isomers (rotamers) that may interconvert on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such conformational exchange processes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging sites. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.

Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡) for the rotational barrier. rsc.org For substituted (N,N-dimethylamino)pyrimidines, free energies of activation for hindered rotation have been determined, and similar phenomena could be anticipated for this compound, particularly concerning the rotation around the exocyclic C-N bond. rsc.org Such studies would provide valuable information about the molecule's conformational flexibility in solution.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's conformation and its arrangement within a crystal lattice in the solid state.

A successful crystal structure determination of this compound would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure and providing insights into bond orders and hybridization.

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the planarity of the pyrimidine ring and the torsion angles defining the conformation of the ethanolamine side chain.

Intermolecular Interactions: The non-covalent interactions that dictate how the molecules pack together in the crystal. For this compound, several key interactions are expected:

Hydrogen Bonding: The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (pyrimidine ring nitrogens, the amino nitrogen, the hydroxyl oxygen, and the chlorine atom) suggests a rich and complex hydrogen-bonding network. mdpi.comresearchgate.net It is highly probable that strong N-H···N or N-H···O hydrogen bonds will form, linking molecules into chains, dimers, or more complex three-dimensional architectures. nih.govresearchgate.net The hydroxyl group is also a potent hydrogen bond donor and acceptor.

The way molecules arrange themselves in the crystal, known as crystal packing, is a result of the optimization of various intermolecular forces. The conformational flexibility of the ethanolamine side chain and the potential for different hydrogen bonding patterns create the possibility of polymorphism —the ability of a compound to exist in more than one crystal form.

Different polymorphs can exhibit distinct physical properties. The study of polymorphism is crucial, and different crystalline forms might be obtained by varying crystallization conditions such as solvent, temperature, and cooling rate.

Furthermore, the presence of multiple hydrogen bonding sites makes this compound a candidate for forming co-crystals . By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding functionalities, it is possible to create new solid forms with tailored properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer insights into intermolecular interactions, such as hydrogen bonding.

For this compound, the vibrational spectra would be characterized by absorption bands corresponding to the various functional groups:

O-H and N-H Stretching: These typically appear as broad bands in the high-frequency region of the FT-IR spectrum (3200-3500 cm⁻¹). The position and shape of these bands are very sensitive to hydrogen bonding; stronger hydrogen bonds lead to broader bands at lower wavenumbers.

C-H Stretching: Aromatic C-H stretches from the pyrimidine ring are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethanolamine chain appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring vibrations will give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the N-H group is expected around 1600-1650 cm⁻¹.

C-O Stretching: The C-O stretch of the primary alcohol will likely appear as a strong band in the 1050-1150 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

A comparison of experimental FT-IR and Raman spectra with theoretically calculated spectra (using methods like Density Functional Theory, DFT) can aid in the precise assignment of all vibrational modes. core.ac.uknih.govnih.gov The table below summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
O-HStretching3200 - 3400Strong, Broad (IR)
N-HStretching3100 - 3500Medium (IR)
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 2960Medium
C=N, C=C (Ring)Stretching1400 - 1600Medium to Strong
N-HBending1600 - 1650Medium
C-OStretching1050 - 1150Strong (IR)
C-ClStretching600 - 800Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural confirmation of novel synthetic compounds, offering high accuracy and sensitivity. americanpharmaceuticalreview.com In the characterization of this compound, HRMS provides unambiguous determination of the elemental composition through precise mass measurement and offers insights into the molecule's structure and stability via the analysis of its fragmentation patterns. drugtargetreview.com

Exact Mass Determination

The molecular formula of this compound is established as C₆H₈ClN₃O. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, can be calculated with a high degree of precision. The presence of the chlorine atom results in a characteristic isotopic pattern, with the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) appearing in an approximate 3:1 ratio, which is a key signature for chlorine-containing compounds in mass spectrometry.

The calculated exact masses for the protonated molecule are crucial for its confirmation in a sample. High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with an accuracy in the parts-per-million (ppm) range, allowing for confident elemental composition assignment. creative-proteomics.com

Below is a data table detailing the theoretical exact mass of the protonated molecular ions for this compound.

Molecular IonChemical FormulaIsotopeTheoretical Exact Mass (m/z)
[M+H]⁺[C₆H₉³⁵ClN₃O]⁺³⁵Cl174.04342
[M+H]⁺[C₆H₉³⁷ClN₃O]⁺³⁷Cl176.04047

This table presents the calculated theoretical exact masses for the protonated molecular ions of this compound, corresponding to the two stable isotopes of chlorine.

Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of this compound. By subjecting the precursor ion (the protonated molecule) to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragments provides valuable structural information.

Based on the structure of this compound, several key fragmentation pathways can be proposed. The fragmentation of amines and alcohols often involves alpha-cleavage, which is the cleavage of a bond adjacent to the heteroatom. libretexts.orgmiamioh.edu For the target molecule, major fragmentation is expected to occur at the ethanolamine side chain.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is initiated by the cleavage of the C-C bond in the ethanolamine side chain, leading to the loss of a neutral CH₂O (formaldehyde) or C₂H₄O (acetaldehyde) fragment. Another significant fragmentation would be the cleavage of the C-N bond connecting the side chain to the pyrimidine ring.

The following table outlines the proposed major fragment ions, their elemental compositions, and their theoretical exact masses.

Proposed Fragment Ion (m/z)Lost Neutral FragmentChemical Formula of Fragment IonDescription of Fragmentation
143.02502CH₂OH[C₅H₆³⁵ClN₃]⁺Alpha-cleavage next to the hydroxyl group, with loss of a hydroxymethyl radical.
129.00937C₂H₄OH[C₄H₃³⁵ClN₃]⁺Cleavage of the N-C bond of the side chain, with loss of the ethanol group.
111.01923C₂H₅N₂O[C₄H₃³⁵ClN]⁺Fragmentation involving the loss of the aminoethanol group and a nitrogen atom from the pyrimidine ring.

This table details the proposed fragmentation pathway for this compound, including the theoretical exact masses of key fragment ions. This elucidation is based on established fragmentation patterns for similar chemical structures. nih.govnih.gov

The comprehensive analysis using HRMS, combining exact mass measurement with the elucidation of fragmentation pathways, provides a robust and detailed structural characterization of this compound.

Computational and Theoretical Studies on 2 6 Chloropyrimidin 4 Yl Amino Ethanol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

No dedicated DFT studies for 2-((6-Chloropyrimidin-4-yl)amino)ethanol were identified. As a result, the following essential data points and analyses are missing from the scientific record:

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

The dynamic behavior of this compound in a solvent environment has not been the subject of published molecular dynamics simulation studies. Consequently, there is no data to support the following sections:

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the compound this compound, theoretical studies are instrumental in predicting the pathways of nucleophilic aromatic substitution (SNAr) and characterizing the associated transition states.

Modeling of Nucleophilic Aromatic Substitution Pathways

The primary reaction pathway of interest for this compound and its precursors, such as 4,6-dichloropyrimidine (B16783), is the nucleophilic aromatic substitution (SNAr). Computational models, particularly those employing Density Functional Theory (DFT), are widely used to investigate the mechanism of this reaction. researchgate.net These models can determine whether the reaction proceeds through a stepwise mechanism, involving a discrete Meisenheimer intermediate, or a concerted mechanism where bond formation and bond cleavage occur simultaneously. nih.govchemrxiv.org

For chloropyrimidines, the SNAr mechanism is heavily influenced by the substituents on the pyrimidine (B1678525) ring. The presence of the aminoethanol group at the 4-position in this compound, for instance, would be a key factor in modeling subsequent reactions. Theoretical calculations on analogous systems, such as dichloropyrimidine derivatives, indicate that the regioselectivity of the substitution is predictable using quantum mechanical calculations. wuxibiology.com

The modeling process typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. wuxibiology.com

Reaction Coordinate Scanning: The potential energy surface is scanned along the reaction coordinate (e.g., the distance between the nucleophile and the carbon atom being attacked) to map out the energy profile of the reaction.

Computational studies on similar heterocyclic systems suggest that for many SNAr reactions with good leaving groups like chloride, a concerted mechanism is often the predicted pathway. nih.gov The transition state in such a mechanism would feature a partially formed bond between the incoming nucleophile and the pyrimidine ring carbon, and a partially broken bond between that carbon and the chlorine leaving group.

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is often rationalized by analyzing the frontier molecular orbitals (FMOs), specifically the Lowest Unoccupied Molecular Orbital (LUMO). The lobes of the LUMO indicate the most electrophilic sites on the molecule, which are the most likely targets for nucleophilic attack. wuxibiology.com In some cases, the LUMO+1 orbital may also need to be considered if its energy is close to that of the LUMO. wuxibiology.comwuxiapptec.com

Energy Barriers and Reaction Rates Prediction

A crucial output of computational modeling is the prediction of the energy barriers (activation energies) for the reaction. The energy barrier is the difference in energy between the reactants and the transition state. According to transition state theory, a lower energy barrier corresponds to a faster reaction rate.

DFT calculations are a standard method for determining these energy barriers. For example, in studies of substituted dichloropyrimidines, the relative difference in the transition state energies for nucleophilic attack at different positions (e.g., C-2 vs. C-4) is calculated to predict the major product. wuxibiology.com These energy differences are typically reported in kilocalories per mole (kcal/mol). A lower calculated energy for a particular transition state implies that the corresponding reaction pathway is kinetically favored.

The following table illustrates hypothetical data that could be generated from a computational study on the nucleophilic substitution of a precursor like 4,6-dichloropyrimidine with ethanolamine (B43304), leading to the formation of this compound. The data is based on typical values found in computational studies of similar pyrimidine systems. wuxibiology.comwuxiapptec.com

Reaction PathwayCalculated Transition State Energy (kcal/mol)Relative Energy Barrier (kcal/mol)Predicted Outcome
Substitution at C-415.20.0Major Product
Substitution at C-617.5+2.3Minor Product

Furthermore, computational models can be used to build quantitative structure-reactivity relationships (QSRRs). These models correlate calculated molecular descriptors (such as LUMO energy or electrostatic potential at the reaction center) with experimentally determined reaction rates. nih.gov Such models can be powerful predictive tools for estimating the reactivity of new compounds without the need for extensive experimental work.

The following table presents a hypothetical QSRR for the SNAr reaction of various substituted chloropyrimidines, illustrating how computational descriptors can be used to predict reaction rates.

Substituent at C-4LUMO Energy (eV)Electrostatic Potential at C-6 (a.u.)Predicted Relative Rate Constant (krel)
-H-1.5+0.081.0
-NHCH2CH2OH-1.2+0.060.5
-NO2-2.5+0.1215.0

Mechanistic in Vitro Biological Investigations and Structure Activity Relationship Sar Studies of 2 6 Chloropyrimidin 4 Yl Amino Ethanol and Its Analogs

Enzyme Inhibition/Activation and Kinetic Profiling in Cell-Free Systems

To understand the potential therapeutic effects of 2-((6-Chloropyrimidin-4-yl)amino)ethanol, its interaction with various enzymes would need to be investigated. This would involve initial screening against a broad panel of enzymes to identify any inhibitory or activating effects.

Once a preliminary screening identifies a potential enzyme target, further studies would be required to confirm and characterize this interaction. This would involve assays with the purified enzyme to ensure the observed effect is directly caused by the compound. The general class of pyrimidine-containing compounds has been explored for activity against various enzyme families, including kinases, which are often implicated in cell signaling pathways. However, no specific enzyme targets have been reported for this compound itself.

Following the identification of a specific enzyme target, detailed kinetic studies would be performed to determine the compound's potency and mechanism of action. This involves measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor. From this data, the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, can be calculated. This quantitative measure is crucial for comparing the potency of different inhibitors. Without experimental data, a data table for Ki values cannot be generated.

Receptor Binding Assays and Ligand-Target Interaction Analysis (In Vitro)

The ability of this compound to bind to specific receptors is another critical aspect of its potential biological activity. Receptor binding assays are used to measure the affinity of a ligand for a receptor.

The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The IC50 value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from a receptor. The Kd is a direct measure of the affinity between the ligand and the receptor. A lower Kd value indicates a higher binding affinity. No such quantitative data is currently available for this compound.

Competition binding assays would be employed to determine if this compound binds to the same site as known ligands for a particular receptor. In these experiments, the ability of the compound to displace a radiolabeled known ligand is measured. This can provide insights into the compound's mechanism of action and potential for off-target effects.

Comprehensive Structure-Activity Relationship (SAR) Analysis for In Vitro Biological Endpoints

A detailed SAR analysis for this compound and its immediate analogs is not available. However, general SAR principles for substituted pyrimidines can be inferred from the broader medicinal chemistry literature.

Elucidation of Key Structural Features for Biological Potency and Selectivity

For the 4-aminopyrimidine scaffold, key structural features influencing biological activity often include:

The substituent at the 4-amino position: The nature of the substituent on the amino group is critical. In the case of this compound, the ethanol (B145695) group provides a hydroxyl moiety that can act as a hydrogen bond donor and acceptor, potentially influencing binding affinity and solubility.

The substituent at the 6-position: The chlorine atom at the 6-position is an electron-withdrawing group that can influence the electronics of the pyrimidine (B1678525) ring and may also be involved in specific interactions with the target protein. In some cases, this position serves as a reactive handle for further chemical modification.

Substituents at other positions: Modifications at the 2- and 5-positions of the pyrimidine ring are common strategies to modulate potency, selectivity, and pharmacokinetic properties.

The table below illustrates hypothetical SAR trends based on common observations for pyrimidine kinase inhibitors.

Compound R1 (at position 6) R2 (at position 4) Hypothetical Potency
1ClNHCH₂CH₂OHBaseline
2FNHCH₂CH₂OHMay decrease due to smaller size
3CH₃NHCH₂CH₂OHMay increase or decrease depending on target
4ClNHCH₃May decrease due to loss of hydroxyl
5ClNHCH₂CH₂OCH₃May increase due to altered electronics/solubility

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of novel derivatives. nih.gov

The development of a robust QSAR model would involve:

Synthesizing a library of analogs with diverse substituents.

Measuring the in vitro biological activity of these compounds.

Calculating a set of molecular descriptors (e.g., physicochemical, electronic, and steric properties) for each analog.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov

The predictive power of such a model would depend on the quality and diversity of the input data.

Cheminformatic Approaches for SAR Landscape Mapping

Cheminformatics tools can be used to visualize and analyze the SAR landscape of a compound series. For derivatives of this compound, these approaches could include:

Scaffold analysis: Identifying the core pyrimidine scaffold and analyzing its frequency and substitution patterns in databases of known bioactive molecules.

Similarity searching: Using the structure of this compound as a query to find structurally similar compounds with known biological activities.

Activity landscape modeling: Creating graphical representations that map small changes in chemical structure to large changes in biological activity, which can help identify "activity cliffs" and guide further optimization efforts.

These computational methods can help to prioritize the synthesis of new analogs and to better understand the structural requirements for desired biological activity. nih.gov

Advanced Applications and Future Directions in the Research of 2 6 Chloropyrimidin 4 Yl Amino Ethanol

Utility as a Precursor or Building Block in Complex Molecular Synthesis

The inherent reactivity of the chlorine atom on the pyrimidine (B1678525) ring of 2-((6-Chloropyrimidin-4-yl)amino)ethanol makes it a highly valuable precursor for the synthesis of more intricate molecules. This reactivity allows for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups. This versatility is particularly significant in the field of medicinal chemistry, where the pyrimidine scaffold is a common feature in many biologically active compounds.

For instance, the this compound moiety can serve as a foundational element in the construction of kinase inhibitors, a critical class of drugs in cancer therapy. nih.govacs.orged.ac.uk The general synthetic approach involves the displacement of the chlorine atom with various amines or other nucleophiles to generate a library of derivatives that can be screened for inhibitory activity against specific kinases. The aminoethanol side chain can also be modified to fine-tune the solubility and pharmacokinetic properties of the final compounds.

Furthermore, this compound can be employed in multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.govmdpi.com This approach is highly desirable in drug discovery for rapidly generating chemical diversity. The amino and hydroxyl groups of the ethanolamine (B43304) side chain, along with the reactive chlorine, provide multiple points for diversification in such reactions.

The synthesis of macrocycles, a class of molecules with significant therapeutic potential, represents another promising application. nih.gov The bifunctional nature of this compound allows it to be incorporated into larger ring structures, which can be designed to bind to challenging biological targets.

Development as a Chemical Probe for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. The structure of this compound is well-suited for its development into various types of chemical probes, including fluorescence probes and affinity labels.

Fluorescence Probes: The reactive chlorine atom provides a convenient handle for the attachment of fluorophores. researchgate.netmdpi.comresearchgate.net By reacting this compound with a fluorescent dye that contains a nucleophilic group, a fluorescent probe can be synthesized. Such probes can be designed to target specific enzymes or receptors, with the pyrimidine core serving as the recognition element. Upon binding to the target, a change in the fluorescence signal can be observed, allowing for the visualization and quantification of the target in biological systems. mdpi.com

Affinity Labels: Affinity labels are molecules that can specifically and irreversibly bind to their biological target. The chloropyrimidine moiety can act as a reactive group that forms a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in the active site of an enzyme. This covalent modification allows for the identification and characterization of the target protein.

Exploration of this compound in Material Science

The unique electronic properties of the pyrimidine ring suggest that this compound could be a valuable component in the development of advanced materials. Pyrimidine derivatives have been investigated for their applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs). spiedigitallibrary.orgmdpi.comresearchgate.netspiedigitallibrary.orgrsc.org

The electron-deficient nature of the pyrimidine ring makes it a suitable building block for electron-transporting materials in OLEDs. researchgate.net By incorporating this compound into polymer chains or as a component of small molecule emitters, it may be possible to create materials with tailored electronic and photophysical properties. researchgate.netacademie-sciences.frnih.gov The aminoethanol side chain could also be used to modify the solubility and processing characteristics of these materials.

Furthermore, the ability of the pyrimidine nitrogen atoms to coordinate with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting optical, electronic, or catalytic properties. researchgate.net

Integration into High-Throughput Screening Libraries for New Biological Discoveries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. clockss.org The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com

Consequently, this compound is an ideal candidate for inclusion in HTS libraries. Its straightforward derivatization through the reactive chlorine atom allows for the creation of large and diverse compound libraries using combinatorial synthesis approaches. bioorganica.org.uaresearchgate.net These libraries can then be screened against a wide range of biological targets to identify new hit compounds for various diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((6-Chloropyrimidin-4-yl)amino)ethanol, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution of 6-chloropyrimidin-4-amine derivatives with ethanolamine. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity .
  • Catalysts : Use of bases like triethylamine or DABCO to deprotonate ethanolamine and drive the substitution .
  • Temperature : Reactions typically proceed at 80–100°C for 2–4 hours, with yields ranging from 38% to 88% depending on stoichiometry and purification methods .
    • Purification : C18 reverse-phase chromatography (acetonitrile/water gradients) or recrystallization from ethyl acetate/hexane mixtures improves purity .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Analytical methods :

  • LCMS : Confirm molecular weight (e.g., m/z ~202 [M+H]⁺) and retention time (e.g., 1.16–1.30 min under SMD-TFA05 conditions) .
  • ¹H/¹³C NMR : Key signals include pyrimidine protons (δ 8.5–9.0 ppm), ethanolamine CH₂ groups (δ 3.5–4.0 ppm), and NH resonance (δ 5.5–6.0 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal structures, though the compound’s hygroscopicity may complicate crystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when modifying substituents on the pyrimidine ring?

  • Case study : Substitution of the 6-chloro group with cyanide (KCN/DMSO) yields 38% product, while similar reactions with amines achieve >85% efficiency .
  • Root cause analysis :

  • Steric hindrance from bulky nucleophiles (e.g., aryl amines) slows kinetics.
  • Solvent polarity and temperature adjustments (e.g., DMSO at 0°C → RT) mitigate side reactions like hydrolysis .
    • Mitigation : Pre-activate the pyrimidine with phosphoryl chloride (POCl₃) to enhance electrophilicity .

Q. How does the ethanolamine moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Functionalization : The hydroxyl group can be oxidized to aldehydes (KMnO₄) or esterified (Ac₂O/H⁺) for prodrug design .
  • Biological relevance : Ethanolamine derivatives exhibit improved solubility and bioavailability compared to methyl or tert-butyl analogs, making them suitable for kinase inhibitor scaffolds .
  • Comparative data :

DerivativeLogPSolubility (mg/mL)
Ethanolamine1.212.5
Methyl2.83.2

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the pyrimidine ring?

  • Computational modeling : DFT studies show the 6-position is more electrophilic due to electron-withdrawing effects of the chloro group (Mulliken charge: −0.32 at C6 vs. −0.18 at C2) .
  • Experimental validation :

  • Kinetic isotope effects : Deuterated ethanolamine (ND₂CH₂CH₂OH) reduces reaction rates by 40%, confirming proton transfer as the rate-limiting step .
  • Competition experiments : Reactions with equimolar NH₃ and EtOH-NH₂ favor substitution at C6 (>95% selectivity) .

Methodological Guidance

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?

  • Catalyst optimization : Use Pd(PPh₃)₂Cl₂ (5 mol%) with tripotassium phosphate in 1,4-dioxane at 90°C for 1 hour .
  • Common pitfalls :

  • Moisture-sensitive intermediates: Ensure anhydrous conditions via nitrogen purging.
  • Boronic acid purity: Pre-purify via silica gel chromatography (EtOAc/hexane) .

Q. What protocols enable efficient synthesis of hydrazone derivatives for biological screening?

  • Stepwise approach :

Synthesize 1-(6-chloropyrimidin-4-yl)hydrazine (90–95% yield) using 50% hydrazine hydrate in ethanol at 45°C .

Condense with aldehydes (20% excess) in absolute ethanol at RT for 1 hour (85% yield for aromatic aldehydes vs. 50–60% for aliphatic) .

  • Characterization : Monitor by TLC (Rf 0.4 in EtOAc/hexane 1:1) and confirm via HRMS .

Data Contradiction Analysis

Q. Why do reported yields for analogous pyrimidine derivatives vary across studies (e.g., 38% vs. 88%)?

  • Critical factors :

  • Scale : Milligram-scale reactions often underperform due to inefficient mixing or heat transfer vs. gram-scale .
  • Purification : Reverse-phase chromatography (C18) recovers more product than simple extraction .
    • Recommendations : Replicate high-yield protocols (e.g., 88% via Et₃N in refluxing toluene) and validate with LCMS before scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.